molecular formula C13H10O B249321 1,2-Dihydro-3H-benz[e]inden-3-one

1,2-Dihydro-3H-benz[e]inden-3-one

Cat. No.: B249321
M. Wt: 182.22 g/mol
InChI Key: PMMZKEMRDBTRNX-UHFFFAOYSA-N
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Description

1,2-Dihydro-3H-benz[e]inden-3-one is a polycyclic ketone featuring a fused bicyclic structure with a benzene ring and an indenone moiety. Its core structure (C₁₃H₁₀O, MW: 182.22) includes a ketone group at position 3 and partial saturation at the 1,2-positions . This compound serves as a key intermediate in synthesizing bioactive molecules, including antiandrogens and kinase inhibitors. Its derivatives are notable for their conformational rigidity and ability to interact with biological targets such as epigenetic readers and hormone receptors .

Properties

Molecular Formula

C13H10O

Molecular Weight

182.22 g/mol

IUPAC Name

1,2-dihydrocyclopenta[a]naphthalen-3-one

InChI

InChI=1S/C13H10O/c14-13-8-7-11-10-4-2-1-3-9(10)5-6-12(11)13/h1-6H,7-8H2

InChI Key

PMMZKEMRDBTRNX-UHFFFAOYSA-N

SMILES

C1CC(=O)C2=C1C3=CC=CC=C3C=C2

Canonical SMILES

C1CC(=O)C2=C1C3=CC=CC=C3C=C2

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Molecular Formula Substituents/Modifications Key Properties/Applications Reference
1,2-Dihydro-3H-benz[e]inden-3-one C₁₃H₁₀O None (parent structure) Intermediate for antiandrogens, EED inhibitors
1,2-Dihydro-5,9-dimethoxy-3H-benz[e]inden-3-one C₁₅H₁₄O₃ Methoxy groups at positions 5 and 9 Enhanced solubility; potential CNS activity
3aβ,6-Dimethyl-7,7-ethylenedioxy-1,2,3,3a,4,6,8,9,9a,9b-decahydro-7H-benz[e]inden-3-one C₁₆H₂₄O₂ Methyl, ethylenedioxy, and full saturation Antiandrogenic activity; improved metabolic stability
8-Fluoro-12-(((5-fluoro-2,3-dihydrobenzofuran-4-yl)methyl)amino)-4,5-dihydro-3H-2,4,11,12a-tetraazabenzo[4,5]cycloocta[1,2,3-cd]inden-3-one C₂₄H₂₀F₂N₄O₂ Fluorine, benzofuran, and tetraaza extension Potent EED inhibitor (IC₅₀ < 1 nM)
2,3-Dihydro-1H-benz[e]inden-1-one C₁₃H₁₀O Ketone at position 1 (vs. 3 in parent) Positional isomer; distinct reactivity in synthesis

Impact of Substituents on Bioactivity

  • Methoxy Groups : The 5,9-dimethoxy derivative (C₁₅H₁₄O₃) exhibits increased polarity and solubility compared to the parent compound, making it suitable for central nervous system (CNS)-targeted drug design .
  • Fluorine and Heterocyclic Extensions: Fluorination and nitrogen-rich heterocycles (e.g., tetraazabenzoindenones) enhance binding to epigenetic targets like EED, with compound 8-Fluoro-12-...inden-3-one showing sub-nanomolar potency in H3K27Me3 competition assays .
  • Antiandrogenic Modifications : Decahydro derivatives with ethylenedioxy and methyl groups (e.g., C₁₆H₂₄O₂) demonstrate selective androgen receptor modulation, attributed to their rigid, saturated frameworks .

Physicochemical Properties

  • LogP : The parent compound has a calculated LogP of ~2.5, while decahydro derivatives (e.g., C₁₆H₂₄O₂) show higher hydrophobicity (LogP ~3.8) due to alkyl groups .
  • Melting Points : Saturated derivatives (e.g., decahydro-7H-benz[e]inden-3-one) exhibit higher melting points (95–136°C) compared to the parent (liquid at RT) .

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